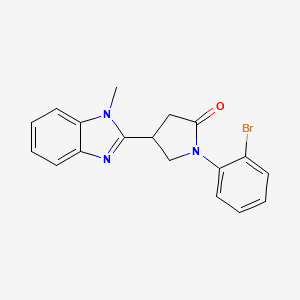

1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Descripción

This compound is a pyrrolidin-2-one derivative featuring a 2-bromophenyl group at position 1 and a 1-methyl-1H-1,3-benzodiazol-2-yl moiety at position 4 of the pyrrolidinone ring.

Propiedades

IUPAC Name |

1-(2-bromophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O/c1-21-16-9-5-3-7-14(16)20-18(21)12-10-17(23)22(11-12)15-8-4-2-6-13(15)19/h2-9,12H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBVKLPIDMNPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenyl Group: This step might involve a halogenation reaction using bromine or a brominating agent.

Attachment of the Methylbenzimidazolyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Key Structural and Activity Insights

- Antioxidant Activity: Compounds with electron-withdrawing groups (e.g., chlorine in ) or sulfur-containing heterocycles (e.g., thioxo-triazole) exhibit enhanced radical scavenging activity.

- Antiarrhythmic/Hypotensive Effects: Piperazine-containing derivatives (e.g., S-61 and S-73) demonstrate α1-adrenolytic properties, highlighting the importance of nitrogen-rich side chains for cardiovascular activity. The absence of such groups in the target compound suggests divergent therapeutic applications .

- The 4-butylphenyl group in may reduce solubility but enhance hydrophobic interactions in target binding .

Actividad Biológica

The compound 1-(2-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a novel heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a pyrrolidinone core substituted with a bromophenyl group and a benzodiazole moiety. This unique arrangement contributes to its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Benzodiazole derivatives have been studied for their potential as anticancer agents. They may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Some derivatives show promising antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the bromine atom may enhance lipophilicity, allowing better membrane penetration.

- CNS Activity : Compounds with benzodiazole structures often interact with central nervous system (CNS) receptors, potentially acting as anxiolytics or sedatives.

The proposed mechanisms of action for this compound include:

- Receptor Modulation : It may act as a modulator of the GABAergic system, influencing anxiety and sleep patterns.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes such as COX-2 and HMG-CoA reductase, which are involved in inflammation and cholesterol synthesis respectively.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of related benzodiazole derivatives. The results showed that these compounds inhibited the growth of various cancer cell lines through apoptosis induction. Specifically, the compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Assay Type | Result |

|---|---|---|---|

| Anticancer | Benzodiazole derivative | Cell viability assay | IC50 < 10 µM |

| Antimicrobial | Related derivative | Disk diffusion method | Significant inhibition |

| CNS Activity | Benzodiazole analogs | Behavioral assays | Anxiolytic effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.